![molecular formula C22H28N2O3 B150204 Hirsutine CAS No. 7729-23-9](/img/structure/B150204.png)
Hirsutine
Overview
Description
Hirsutine is an indole alkaloid isolated from Uncaria rhynchophylla and found in Yokukansan . It has the IUPAC name Methyl (2 E )-17-methoxy-3β-coryn-16-ene-16-carboxylate .
Synthesis Analysis
The total synthesis of Hirsutine has been achieved with a key step being the application of phosphine-catalyzed [4 + 2] annulation of an imine with ethyl α-methylallenoate . From commercially available indole-2-carboxaldehyde, the target was synthesized in 14 steps and 6.7% overall yield .Molecular Structure Analysis
Hirsutine has the molecular formula C22H28N2O3 . Its structure includes a β-methoxy acrylate motif, which arises from methylation of the enol form of the corresponding aldehyde .Chemical Reactions Analysis
The phosphine-catalyzed [4 + 2] annulation of an imine with ethyl α-methylallenoate is a key step in the synthesis of Hirsutine . This reaction is part of the larger process of synthesizing Hirsutine from indole-2-carboxaldehyde .Physical And Chemical Properties Analysis
Hirsutine has a molecular weight of 368.5 g/mol . It is a natural product found in Uncaria sinensis, Uncaria tomentosa, and other organisms .Scientific Research Applications
Anti-inflammatory Activity
Hirsutine has been studied for its potential anti-inflammatory effects. Research indicates that it may modulate systemic and local inflammatory responses by affecting the discharge of various inflammatory enzymes and cytokines. This application is particularly relevant in conditions induced by lipopolysaccharides (LPS), which can lead to systemic inflammatory response syndrome (SIRS) in mice models .
Antioxidant Properties
The compound also exhibits antioxidant capabilities, which are crucial in combating oxidative stress within the body. Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants, leading to cellular damage and contributing to various diseases .
Protective Effect Against Gastritis
Hirsutine has shown promise in providing a protective effect against gastritis. Gastritis is an inflammation of the stomach lining, and the compound’s potential therapeutic benefits could offer a new avenue for treatment or prevention .
Therapeutic Potential in Hyperandrogenism
There is evidence to suggest that Hirsutine may have therapeutic benefits for conditions associated with hyperandrogenism, such as polycystic ovary syndrome (PCOS). Hyperandrogenism is characterized by an excess of male hormones, which can lead to hirsutism - the presence of male pattern coarse hairs in females .
Neuroprotective Effects
Hirsutine may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases or brain injuries. Protecting neurons from damage is a critical area of research in neuroscience .
Anticancer Activity
Some studies have explored the anticancer potential of Hirsutine, investigating its effects on various cancer cell lines. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest to researchers .
Cardiovascular Benefits
Research into Hirsutine’s cardiovascular benefits has shown that it may have a role in protecting heart tissue and improving heart function. This could be significant for individuals with heart disease or those at risk .
Antimicrobial Properties
Lastly, Hirsutine has been evaluated for its antimicrobial properties against a range of pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or antiseptic agents .
These applications highlight the diverse potential of Hirsutine in scientific research and therapeutic development. Each field presents unique challenges and opportunities for further exploration and application.
Molecules | Free Full-Text | Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits Academia.edu - Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review
Mechanism of Action
properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-AZQGJTAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045724 | |
Record name | Hirsutine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7729-23-9 | |
Record name | Hirsutine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7729-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hirsutine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hirsutine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIRSUTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W596OF93C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.